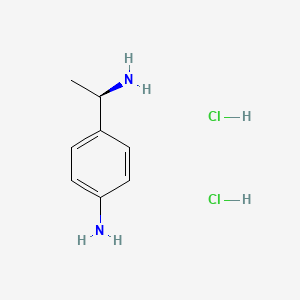

(R)-4-(1-Aminoethyl)aniline dihydrochloride

Descripción

IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that incorporate both the molecular structure and stereochemical configuration. The IUPAC name is designated as 4-[(1R)-1-aminoethyl]aniline;dihydrochloride, which systematically describes the substitution pattern and stereochemistry. The nomenclature indicates the presence of a benzene ring with an amino group at position 1 and a chiral aminoethyl substituent at position 4, where the stereochemical descriptor (1R) specifies the absolute configuration at the chiral carbon center.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the R configuration indicates the spatial arrangement of substituents around the chiral carbon atom bearing the amino group. Alternative nomenclature systems recognize this compound as (R)-4-(1-Aminoethyl)benzenamine dihydrochloride, reflecting the systematic naming of the parent aniline structure. The compound exists as distinct enantiomeric forms, with the R-enantiomer being specifically characterized here, distinguishing it from the corresponding S-enantiomer which bears the Chemical Abstracts Service registry number 255060-76-5.

The dihydrochloride designation specifies the salt formation with two equivalents of hydrochloric acid, resulting in protonation of both amino nitrogen atoms present in the molecule. This salt formation significantly influences the compound's physical properties, solubility characteristics, and crystalline structure compared to the free base form. The systematic nomenclature provides unambiguous identification essential for chemical databases, regulatory documentation, and scientific communication.

Molecular Formula and Isotopic Composition

The molecular formula of (R)-4-(1-Aminoethyl)aniline dihydrochloride is established as C8H14Cl2N2, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight is calculated as 209.12 grams per mole, reflecting the combined mass of the organic base and two hydrochloric acid equivalents. The exact mass determination yields 208.053406 daltons, providing precise mass spectral identification capabilities.

The isotopic composition analysis reveals significant natural abundance variations for constituent elements that influence molecular mass distributions in analytical applications. Carbon isotopes contribute to molecular mass variability, with carbon-12 representing the most abundant isotope at 98.84-99.04% natural abundance, while carbon-13 comprises 0.96-1.16% of natural carbon. The carbon isotopic distribution affects molecular ion patterns in mass spectrometry, creating characteristic isotope peaks separated by 1.003355 mass units for each carbon-13 incorporation.

Chlorine isotopes exhibit particularly distinctive mass spectral patterns due to the substantial natural abundance of chlorine-37. The lighter chlorine-35 isotope comprises 75.5-76.1% of natural chlorine, while chlorine-37 represents 23.9-24.5%. This isotopic distribution creates characteristic peak patterns in mass spectrometry with molecular ions appearing at nominal masses and additional peaks at +2 and +4 mass units reflecting single and double chlorine-37 incorporation. The relative intensities follow binomial distribution patterns, with the molecular ion cluster showing approximate 9:6:1 intensity ratios for molecules containing two chlorine atoms.

Nitrogen isotopes show more limited natural variation, with nitrogen-14 comprising 99.578-99.663% and nitrogen-15 representing 0.337-0.422% of natural nitrogen. Hydrogen isotopes contribute minimal mass variation under normal conditions, with protium representing >99.97% natural abundance and deuterium comprising only 0.001-0.028%. These isotopic considerations are crucial for accurate mass determination and molecular ion interpretation in analytical characterization methods.

| Element | Primary Isotope | Abundance (%) | Secondary Isotope | Abundance (%) | Mass Difference (Da) |

|---|---|---|---|---|---|

| Carbon | ¹²C | 98.84-99.04 | ¹³C | 0.96-1.16 | 1.003355 |

| Hydrogen | ¹H | >99.97 | ²H | 0.001-0.028 | 1.006277 |

| Nitrogen | ¹⁴N | 99.578-99.663 | ¹⁵N | 0.337-0.422 | 0.997035 |

| Chlorine | ³⁵Cl | 75.5-76.1 | ³⁷Cl | 23.9-24.5 | 1.996701 |

InChI/InChIKey Representation

The International Chemical Identifier representation provides standardized molecular structure encoding essential for computational chemistry applications and database searching. The InChI string for this compound is: InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1. This hierarchical representation encodes connectivity, stereochemistry, and salt formation information in a standardized format recognized by chemical databases worldwide.

The InChI string structure analysis reveals several key components that describe the molecular architecture systematically. The connectivity layer "C8H12N2.2ClH" specifies the molecular formula of the organic component and associated hydrochloric acid molecules. The hydrogen layer "/h2-6H,9-10H2,1H3;2*1H" indicates hydrogen atom connectivity patterns, while the stereochemical layer "/t6-;;/m1../s1" encodes the R-configuration at the chiral center through the "6-" designation and absolute stereochemistry specification.

The corresponding InChIKey provides a fixed-length hash representation: RBTZGSNSUNOPNF-QYCVXMPOSA-N. This 27-character identifier enables rapid database searching and exact structure matching across different chemical information systems. The InChIKey structure follows the format of connectivity-stereochemistry-version, where the first block encodes molecular connectivity, the second block represents stereochemical information, and the third indicates the InChI version used for generation.

The Simplified Molecular Input Line Entry System representation offers an alternative linear notation: CC@HN.Cl.Cl. This notation explicitly shows the chiral center through the "@" symbol and indicates the R-configuration through the specific atom ordering. The SMILES string facilitates structure visualization and serves as input for computational chemistry calculations and molecular property predictions.

Crystallographic and Conformational Analysis

The crystallographic analysis of this compound reveals structural features characteristic of protonated aromatic amine salts. The compound adopts a solid-state structure where both amino nitrogen atoms are protonated, creating a dicationic species balanced by two chloride counterions. The protonation state significantly influences intermolecular interactions and crystal packing arrangements through enhanced electrostatic interactions and hydrogen bonding networks.

The molecular conformation in the crystalline state reflects the preferred spatial arrangement of substituents around the chiral carbon center. The aminoethyl side chain adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions with chloride counterions. The benzene ring maintains planarity, while the chiral carbon center exhibits tetrahedral geometry with bond angles approximating 109.5 degrees. The R-stereochemistry dictates the specific spatial arrangement of the methyl group and protonated amino group around the chiral center.

Hydrogen bonding interactions play a crucial role in stabilizing the crystal structure, with protonated amino groups serving as hydrogen bond donors to chloride anions. These interactions create three-dimensional networks that contribute to crystal stability and influence physical properties such as melting point and solubility. The aromatic amino group also participates in hydrogen bonding, creating additional structural stabilization through intermolecular interactions.

The conformational flexibility of the aminoethyl side chain allows for multiple low-energy conformations in solution, while crystal packing forces select specific conformations in the solid state. Rotational barriers around the carbon-carbon bond connecting the chiral center to the aromatic ring are relatively low, permitting conformational interconversion at ambient temperatures. The preferred conformations balance steric interactions, electrostatic effects, and crystal packing requirements to achieve optimal structural stability.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Symmetry | C1 | No molecular symmetry elements |

| Chiral Centers | 1 | Single stereogenic carbon |

| Rotatable Bonds | 1 | Carbon-carbon bond to aromatic ring |

| Hydrogen Bond Donors | 4 | Two protonated amino groups |

| Hydrogen Bond Acceptors | 2 | Chloride counterions |

| Aromatic Rings | 1 | Substituted benzene ring |

Propiedades

IUPAC Name |

4-[(1R)-1-aminoethyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZGSNSUNOPNF-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660903 | |

| Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-32-1 | |

| Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)aniline dihydrochloride typically involves the asymmetric catalytic hydrogenation of the corresponding nitrile or imine precursor. This process can be catalyzed by transition metal catalysts such as rhodium or ruthenium complexes. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)aniline dihydrochloride may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes steps such as purification through crystallization or chromatography to obtain the desired enantiomer in high purity .

Análisis De Reacciones Químicas

Types of Reactions

®-4-(1-Aminoethyl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(R)-4-(1-Aminoethyl)aniline dihydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be transformed into complex molecules with specific biological activities. Notable applications include:

- CNS Disorders : The compound is utilized in developing drugs targeting central nervous system disorders. Research indicates that derivatives of this compound may exhibit potential therapeutic effects against conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Antihistamines : It has been explored in the synthesis of antihistamines, which are critical in treating allergic reactions. The structural optimization of related compounds has shown enhanced efficacy and selectivity for histamine receptors .

- Antimicrobial Agents : The compound's derivatives have been investigated for their antimicrobial properties, with studies indicating effectiveness against various bacterial and fungal strains .

Agrochemical Applications

The compound also plays a role in the development of agrochemicals. Its ability to act as a precursor allows for the synthesis of more complex molecules that can be used in agricultural applications, such as pesticides and herbicides. This application is particularly relevant given the increasing need for effective agricultural solutions that are environmentally sustainable.

Dye Production

In addition to its pharmaceutical and agrochemical uses, this compound is involved in synthesizing certain dyes used in scientific research. The specific properties of these dyes depend on the overall structure created during synthesis, which can be tailored for various applications.

Case Study 1: Synthesis of Antihistamines

A study focused on optimizing lead compounds for H1-antihistamine activity demonstrated that modifications to the aminoethyl side chain significantly improved binding affinity and selectivity towards histamine receptors. This highlights the importance of this compound as a precursor in developing effective antihistamines .

Case Study 2: Antimicrobial Studies

Research conducted on derivatives synthesized from this compound revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution techniques, demonstrating the compound's potential utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of ®-4-(1-Aminoethyl)aniline dihydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-4-(1-Aminoethyl)aniline Dihydrochloride

The (S)-enantiomer (CAS: 255060-76-5) shares identical molecular formula (C₈H₁₄Cl₂N₂ ) and weight (209.12 g/mol ) but differs in stereochemistry. Key distinctions include:

- Chiral Specificity : The (S)-form may exhibit divergent biological activity in enantioselective reactions or receptor binding .

- Safety Profile : The (S)-enantiomer carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Used similarly as a chiral building block, but stereochemistry impacts its utility in asymmetric synthesis .

Substituent Variants: Alkyl Chain Modifications

a) 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride (CAS: 180080-29-9)

- Molecular Formula : C₁₀H₁₈Cl₂N₂ (MW: 237.17 g/mol).

- Key Differences: A dimethylamino group (-N(CH₃)₂) replaces the primary amine on the ethyl side chain. Increased steric bulk and lipophilicity alter solubility and binding affinity .

- Applications: Potential use in drug discovery for modulating amine-containing pharmacophores .

b) (R)-4-(1-Aminobutyl)aniline Dihydrochloride (CAS: 1217443-22-5)

N,N-Dimethylated Analog: (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

- CAS : 1986297-80-6

- Molecular Formula : C₁₀H₁₈Cl₂N₂ (MW: 237.17 g/mol).

- Key Differences: N,N-dimethylation of the aniline nitrogen alters electronic properties, reducing basicity. Potential applications in designing inhibitors with modified pharmacokinetic profiles .

Complex Derivatives: Y-27632 (Hydrochloride)

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Stereochemical Impact: The (R)- and (S)-enantiomers of 4-(1-aminoethyl)aniline dihydrochloride demonstrate divergent interactions in chiral environments, influencing their utility in asymmetric catalysis .

Substituent Effects: Dimethylation or alkyl chain extension modifies solubility and target affinity, as seen in analogs like 4-[2-(dimethylamino)ethyl]aniline diHCl .

Kinase Inhibition : Complex derivatives like Y-27632 highlight the importance of structural complexity in achieving specific enzymatic inhibition, contrasting with the simpler target compound .

Actividad Biológica

(R)-4-(1-Aminoethyl)aniline dihydrochloride, also known as 4-[(1R)-1-aminoethyl]aniline dihydrochloride, is a compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, particularly in the context of antimicrobial and anticancer activities.

- Molecular Formula :

- Molecular Weight : 136.19 g/mol

- CAS Number : 65645-32-1

- Solubility : Soluble in DMSO

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial agent and its interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.5 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. The compound may inhibit key metabolic pathways in bacteria, leading to cell death. Additionally, it has been suggested that it could modulate immune responses, which could be beneficial in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Antimicrobial Efficacy :

- Anticancer Potential :

- Pharmacokinetics and Toxicity :

Q & A

What are the optimal synthetic routes for (R)-4-(1-Aminoethyl)aniline dihydrochloride with high enantiomeric purity?

Basic:

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the reduction of a nitro precursor, such as (R)-4-(1-nitroethyl)aniline, using hydrogen gas and a palladium catalyst, followed by dihydrochloride salt formation with HCl . For enantiomeric purity, chiral auxiliaries or enzymes (e.g., lipases) can be employed during intermediate steps.

Advanced:

Asymmetric hydrogenation using Rhodium(I) complexes with chiral ligands (e.g., BINAP) ensures high stereoselectivity. Reaction parameters like pressure (1–5 atm H₂), solvent polarity (methanol/water mixtures), and temperature (25–50°C) must be optimized to suppress racemization . Post-synthesis, circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak® AD-H column) validates enantiopurity .

Which analytical methods are most effective for characterizing this compound?

Basic:

- Structural confirmation: ¹H/¹³C NMR (D₂O as solvent) identifies aromatic protons (δ 6.8–7.2 ppm) and the chiral amine (δ 3.1–3.5 ppm).

- Purity assessment: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies impurities (<0.5%) .

Advanced:

- Stereochemical analysis: X-ray crystallography resolves absolute configuration.

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (C₈H₁₂N₂·2HCl: Calc. 215.09 g/mol) and isotopic patterns .

How do environmental conditions affect the stability of this compound?

Basic:

The compound is hygroscopic and degrades under light or elevated temperatures (>40°C). Storage recommendations:

- Short-term: Desiccated at 4°C in amber vials.

- Long-term: -20°C under argon .

Advanced:

Kinetic stability studies (e.g., Arrhenius plots) quantify degradation rates. Accelerated aging tests (40°C/75% RH for 30 days) coupled with HPLC-MS identify degradation products, such as oxidative dimers or racemized isomers .

What biochemical pathways or receptors are associated with this compound?

Basic:

Structural analogs (e.g., Y-27632 hydrochloride) inhibit Rho-associated kinases (ROCK), suggesting potential interaction with G-protein-coupled receptors (GPCRs) or ion channels .

Advanced:

Mechanistic studies using radiolabeled [³H]-(R)-4-(1-Aminoethyl)aniline dihydrochloride in competitive binding assays (e.g., with HEK293 cells expressing ROCK2) quantify IC₅₀ values. Molecular docking simulations (AutoDock Vina) predict binding affinities to kinase domains .

How can researchers resolve contradictory data on reaction yields in synthesis protocols?

Basic:

Discrepancies often arise from solvent purity (e.g., residual water in DMF) or catalyst deactivation. Reproducible protocols require strict control of:

Advanced:

Design of Experiments (DoE) models (e.g., Central Composite Design) optimize variables (temperature, solvent ratio, catalyst loading). Multivariate analysis (ANOVA) identifies critical factors affecting yield .

What strategies are used to synthesize derivatives for structure-activity relationship (SAR) studies?

Basic:

- Aminoethyl modification: Alkylation with bromoalkanes or acyl chlorides.

- Aromatic substitution: Electrophilic substitution (e.g., nitration, sulfonation) .

Advanced:

Parallel synthesis via Ugi four-component reactions introduces diverse substituents (e.g., heterocycles, fluorinated groups). High-throughput screening (HTS) in kinase inhibition assays prioritizes leads .

What in vitro/in vivo models assess the compound’s toxicity and pharmacokinetics?

Basic:

- Cytotoxicity: MTT assays in HepG2 cells.

- Metabolic stability: Liver microsomes (human/rat) with LC-MS/MS quantification .

Advanced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.